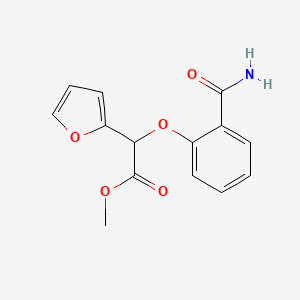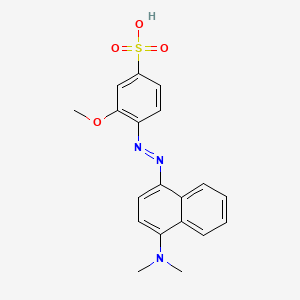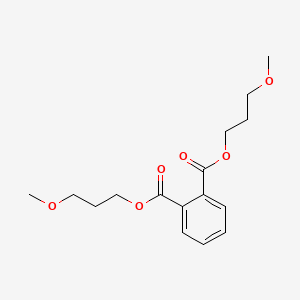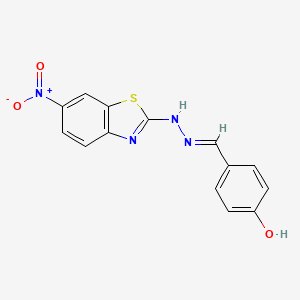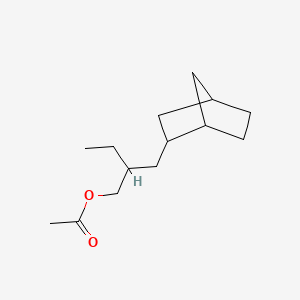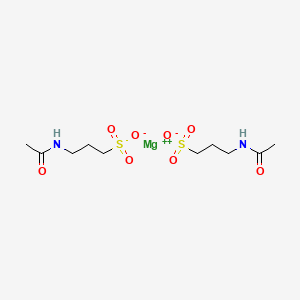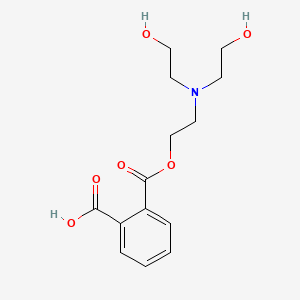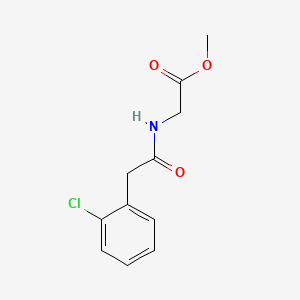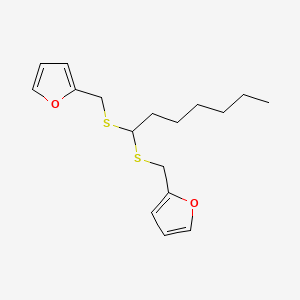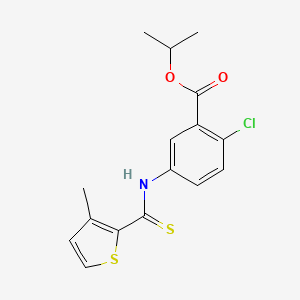
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H16ClNO2S2 and a molecular weight of 353.8867 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chlorine atom, a thienyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 3-methyl-2-thienylamine to form an intermediate compound. This intermediate is then reacted with thioxomethyl chloride under controlled conditions to introduce the thioxomethyl group. Finally, the esterification of the resulting compound with isopropyl alcohol yields the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thioxomethyl group plays a crucial role in its activity, potentially interacting with thiol-containing proteins and disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester .
- Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester .
Uniqueness
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester is unique due to its specific substitution pattern and the presence of the thioxomethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
178870-23-0 |
|---|---|
Molekularformel |
C16H16ClNO2S2 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
propan-2-yl 2-chloro-5-[(3-methylthiophene-2-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClNO2S2/c1-9(2)20-16(19)12-8-11(4-5-13(12)17)18-15(21)14-10(3)6-7-22-14/h4-9H,1-3H3,(H,18,21) |
InChI-Schlüssel |
XUWUJDXVAIWAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


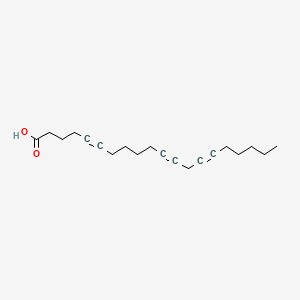
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
